molecular formula C4H9BF3KO B1469065 Potassium (2-ethoxyethyl)trifluoroborate CAS No. 1408168-71-7

Potassium (2-ethoxyethyl)trifluoroborate

Cat. No.: B1469065
CAS No.: 1408168-71-7
M. Wt: 180.02 g/mol
InChI Key: IOERVDPVYBBKLH-UHFFFAOYSA-N
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Description

Potassium (2-ethoxyethyl)trifluoroborate is a chemical compound with the molecular formula C4H9BF3KO. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly valued for its role in organic synthesis, especially in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of potassium (2-ethoxyethyl)trifluoroborate typically involves the reaction of boronic acids with potassium bifluoride. This method is preferred due to its simplicity and efficiency. The general reaction can be represented as follows:

R-B(OH)2+KHF2R-BF3K+H2O\text{R-B(OH)}_2 + \text{KHF}_2 \rightarrow \text{R-BF}_3\text{K} + \text{H}_2\text{O} R-B(OH)2​+KHF2​→R-BF3​K+H2​O

In this reaction, the boronic acid (R-B(OH)2) reacts with potassium bifluoride (KHF2) to form the trifluoroborate salt (R-BF3K) and water.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Potassium (2-ethoxyethyl)trifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents used with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).

    Conditions: Typical reaction conditions involve moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction and reagents used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.

Scientific Research Applications

Potassium (2-ethoxyethyl)trifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: Its derivatives are explored for potential use in biological assays and as probes for studying biochemical pathways.

    Medicine: Research is ongoing to investigate its potential in drug development and as a building block for pharmaceuticals.

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science for developing new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium vinyltrifluoroborate

Uniqueness

Potassium (2-ethoxyethyl)trifluoroborate is unique due to its specific ethoxyethyl group, which imparts distinct reactivity and stability compared to other trifluoroborates. This makes it particularly useful in certain synthetic applications where other trifluoroborates may not be as effective.

Properties

IUPAC Name

potassium;2-ethoxyethyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BF3O.K/c1-2-9-4-3-5(6,7)8;/h2-4H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOERVDPVYBBKLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCOCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408168-71-7
Record name potassium (2-ethoxyethyl)trifluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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